molecular formula C14H17N3O B15196484 (+)-(S)-4,5,6,7-Tetrahydro-5-methyl-6-(2-propenyl)-imidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one CAS No. 126233-91-8

(+)-(S)-4,5,6,7-Tetrahydro-5-methyl-6-(2-propenyl)-imidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one

Cat. No.: B15196484
CAS No.: 126233-91-8
M. Wt: 243.30 g/mol
InChI Key: OYQVBYVHKBMZGU-JTQLQIEISA-N
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Description

(+)-(S)-4,5,6,7-Tetrahydro-5-methyl-6-(2-propenyl)-imidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one is a complex organic compound belonging to the benzodiazepine class

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-(S)-4,5,6,7-Tetrahydro-5-methyl-6-(2-propenyl)-imidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Imidazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the imidazole ring.

    Introduction of the Benzodiazepine Core: The benzodiazepine core is introduced through a series of condensation reactions, often involving amines and carbonyl compounds.

    Alkylation and Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature, and pressure conditions, as well as purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(+)-(S)-4,5,6,7-Tetrahydro-5-methyl-6-(2-propenyl)-imidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

(+)-(S)-4,5,6,7-Tetrahydro-5-methyl-6-(2-propenyl)-imidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anxiolytic, anticonvulsant, and sedative properties.

    Industry: Utilized in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (+)-(S)-4,5,6,7-Tetrahydro-5-methyl-6-(2-propenyl)-imidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various physiological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Alprazolam: Another benzodiazepine used for its anxiolytic effects.

    Lorazepam: Known for its sedative and anticonvulsant properties.

Uniqueness

(+)-(S)-4,5,6,7-Tetrahydro-5-methyl-6-(2-propenyl)-imidazo-(4,5,1-jk)(1,4)-benzodiazepin-2(1H)-one is unique due to its specific structural features, which may confer distinct biological activities and therapeutic potential compared to other benzodiazepines.

Properties

CAS No.

126233-91-8

Molecular Formula

C14H17N3O

Molecular Weight

243.30 g/mol

IUPAC Name

(11S)-11-methyl-10-prop-2-enyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-trien-2-one

InChI

InChI=1S/C14H17N3O/c1-3-7-16-9-11-5-4-6-12-13(11)17(8-10(16)2)14(18)15-12/h3-6,10H,1,7-9H2,2H3,(H,15,18)/t10-/m0/s1

InChI Key

OYQVBYVHKBMZGU-JTQLQIEISA-N

Isomeric SMILES

C[C@H]1CN2C3=C(CN1CC=C)C=CC=C3NC2=O

Canonical SMILES

CC1CN2C3=C(CN1CC=C)C=CC=C3NC2=O

Origin of Product

United States

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